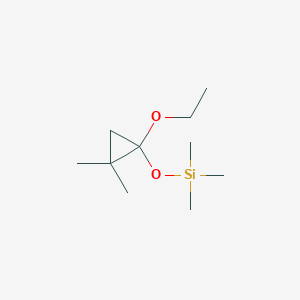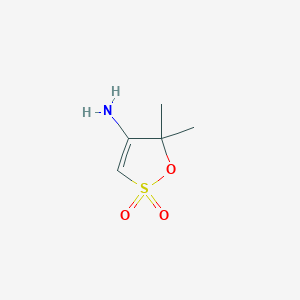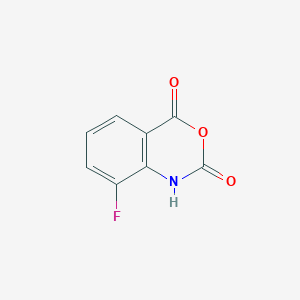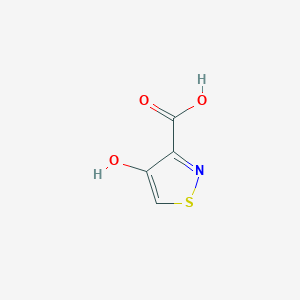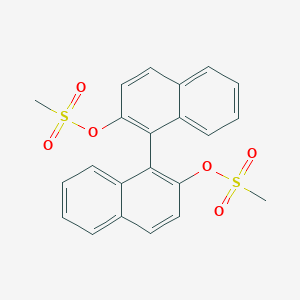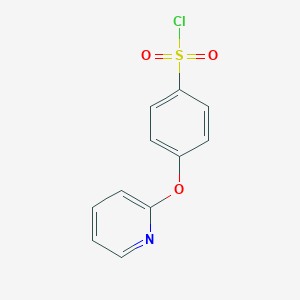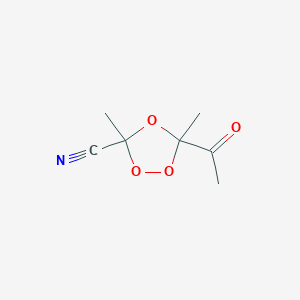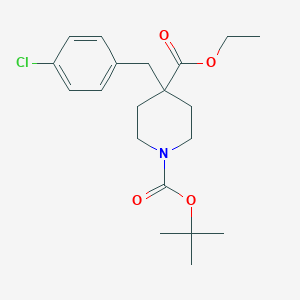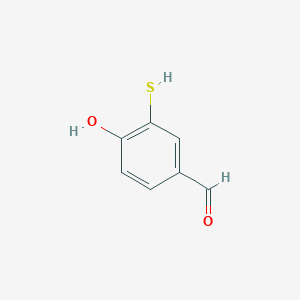
4-Hydroxy-3-sulfanylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-sulfanylbenzaldehyde (HSB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HSB is a yellow to brown crystalline solid that is soluble in water and ethanol. This compound is used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-sulfanylbenzaldehyde is not fully understood. However, studies have suggested that 4-Hydroxy-3-sulfanylbenzaldehyde exerts its biological effects through various pathways, including the regulation of oxidative stress, inflammation, and cell signaling pathways. 4-Hydroxy-3-sulfanylbenzaldehyde has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Efectos Bioquímicos Y Fisiológicos
4-Hydroxy-3-sulfanylbenzaldehyde has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-Hydroxy-3-sulfanylbenzaldehyde can inhibit the growth of cancer cells and induce apoptosis. 4-Hydroxy-3-sulfanylbenzaldehyde has also been shown to reduce oxidative stress and inflammation in various cell types. In animal studies, 4-Hydroxy-3-sulfanylbenzaldehyde has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Hydroxy-3-sulfanylbenzaldehyde in lab experiments is its low toxicity. 4-Hydroxy-3-sulfanylbenzaldehyde has been shown to have minimal toxicity in various cell types and animal models. Another advantage of using 4-Hydroxy-3-sulfanylbenzaldehyde is its versatility. 4-Hydroxy-3-sulfanylbenzaldehyde can be easily modified to produce derivatives with specific properties. However, one of the limitations of using 4-Hydroxy-3-sulfanylbenzaldehyde is its low solubility in water, which can limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 4-Hydroxy-3-sulfanylbenzaldehyde. One area of research is the development of 4-Hydroxy-3-sulfanylbenzaldehyde derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of 4-Hydroxy-3-sulfanylbenzaldehyde in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-Hydroxy-3-sulfanylbenzaldehyde and its potential applications in various fields.
Métodos De Síntesis
4-Hydroxy-3-sulfanylbenzaldehyde can be synthesized through various methods, including the oxidation of 4-hydroxybenzaldehyde with sodium sulfide, the reaction of 4-chlorobenzenesulfonic acid with 4-hydroxybenzaldehyde, and the reaction of 4-hydroxybenzaldehyde with thioacetic acid. The most common method for synthesizing 4-Hydroxy-3-sulfanylbenzaldehyde is the oxidation of 4-hydroxybenzaldehyde with sodium sulfide. This method involves the reaction of 4-hydroxybenzaldehyde with sodium sulfide in the presence of an oxidizing agent such as hydrogen peroxide or potassium permanganate.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-sulfanylbenzaldehyde has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-Hydroxy-3-sulfanylbenzaldehyde has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. 4-Hydroxy-3-sulfanylbenzaldehyde has also been investigated for its potential use as a diagnostic tool for detecting cancer cells. In agriculture, 4-Hydroxy-3-sulfanylbenzaldehyde has been shown to have antifungal and antibacterial properties, making it a potential candidate for use in crop protection. In materials science, 4-Hydroxy-3-sulfanylbenzaldehyde has been used as a starting material for the synthesis of various materials such as polymers and metal-organic frameworks.
Propiedades
Número CAS |
166590-53-0 |
|---|---|
Nombre del producto |
4-Hydroxy-3-sulfanylbenzaldehyde |
Fórmula molecular |
C7H6O2S |
Peso molecular |
154.19 g/mol |
Nombre IUPAC |
4-hydroxy-3-sulfanylbenzaldehyde |
InChI |
InChI=1S/C7H6O2S/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H |
Clave InChI |
LOQMENZSCDPVJW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=O)S)O |
SMILES canónico |
C1=CC(=C(C=C1C=O)S)O |
Sinónimos |
Benzaldehyde, 4-hydroxy-3-mercapto- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



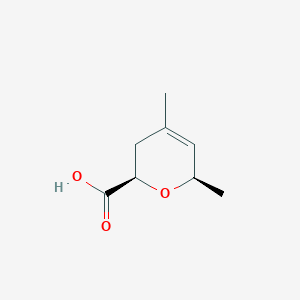
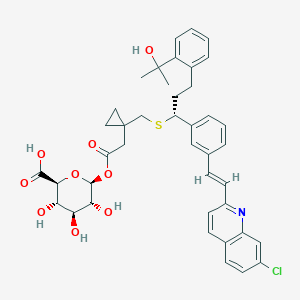
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)
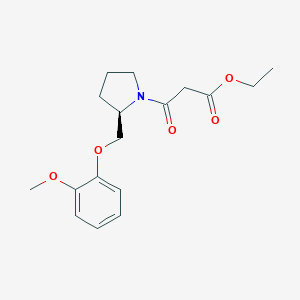

![1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B65489.png)
